azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate
Description
Azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate (CAS: 63699-78-5) is an ammonium salt of a nitrobenzoic acid derivative conjugated with L-glutamic acid. Its molecular formula is C₁₂H₁₆N₄O₇, with a molecular weight of 328.28 g/mol . Structurally, it features:
- A 2-nitrobenzoate backbone.
- An amide-linked (4S)-4-amino-4-carboxybutanoyl group (derived from L-glutamic acid).
- An azanium (NH₄⁺) counterion .
This compound is associated with biochemical applications, particularly as a substrate or inhibitor for γ-glutamyl transpeptidase (γ-GT), an enzyme involved in glutathione metabolism .
Properties
Molecular Formula |
C12H16N4O7 |
|---|---|
Molecular Weight |
328.28 g/mol |
IUPAC Name |
azanium;5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoate |
InChI |
InChI=1S/C12H13N3O7.H3N/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15(21)22)7(5-6)11(17)18;/h1,3,5,8H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20);1H3 |
InChI Key |
GFABNNMTRVBLPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)[O-])[N+](=O)[O-].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate involves the reaction of benzoic acid derivatives with amino acids under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization and filtration techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate involves its interaction with γ-glutamyl transferase. The compound acts as a substrate for the enzyme, facilitating the transfer of γ-glutamyl groups to acceptor molecules. This process is crucial in various metabolic pathways and cellular functions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related molecules (Table 1):
Table 1: Key Properties of Target and Similar Compounds
Structural and Functional Differences
5-[(4-Hydroxy-5-nitrobenzoyl)amino]-2-nitrobenzoic acid (CAS 85136-66-9): Replaces the glutamyl moiety with a 4-hydroxy-5-nitrobenzoyl group. Lacks the ammonium counterion, likely reducing solubility in aqueous media. The additional nitro and hydroxy groups may alter electronic properties and hydrogen-bonding capacity compared to the target compound .
4-(4-Nitrobenzylideneamino) Benzoic Acid: Contains a Schiff base (imine) linkage instead of an amide. Associated with β-lactam synthesis (e.g., azetidinones), suggesting antimicrobial applications .
[2-(3,4-Dimethoxyphenyl)ethyl]azanium Chloride Dihydrate: Features a bulky aromatic azanium salt with methoxy substituents. Used as an intermediate in isoquinoline alkaloid synthesis, highlighting its role in complex organic transformations .
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